7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
Description
This compound features a quinazoline-2,4(1H,3H)-dione core, substituted at the 7-position with a 1,2,4-oxadiazole ring bearing a benzo[d][1,3]dioxol-5-yl group and at the 3-position with a 4-methylbenzyl moiety. The quinazoline-dione scaffold is recognized for its role in modulating enzymatic targets (e.g., kinases, phosphodiesterases), while the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity through bioisosteric replacement of ester/amide groups.
Properties
CAS No. |
1207036-22-3 |
|---|---|
Molecular Formula |
C25H18N4O5 |
Molecular Weight |
454.442 |
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H18N4O5/c1-14-2-4-15(5-3-14)12-29-24(30)18-8-6-17(10-19(18)26-25(29)31)23-27-22(28-34-23)16-7-9-20-21(11-16)33-13-32-20/h2-11H,12-13H2,1H3,(H,26,31) |
InChI Key |
ZXWMFEABESJTFV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic derivative that exhibits notable biological activities. Its structure incorporates several pharmacologically relevant motifs including quinazoline and oxadiazole rings, which are known for their diverse biological properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 366.38 g/mol. The compound features a complex structure that includes:
- A quinazoline core known for anticancer properties.
- An oxadiazole moiety which often exhibits antimicrobial and anti-inflammatory activities.
- A benzo[d][1,3]dioxole group that enhances bioactivity through its electron-rich aromatic system.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance:
- A related compound exhibited significant antitumor activity with IC50 values lower than standard chemotherapeutic agents like doxorubicin in various cancer cell lines (e.g., HepG2, HCT116) .
- The mechanisms of action included inhibition of the EGFR pathway and induction of apoptosis through modulation of mitochondrial proteins such as Bax and Bcl-2 .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 | |
| Compound X (related) | HepG2 | 2.38 | |
| Compound X (related) | HCT116 | 1.54 |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial effects. Compounds with similar dioxole structures have shown activity against various bacterial strains including Escherichia coli and Bacillus subtilis . The presence of hydrophobic groups in the structure is believed to enhance membrane permeability and disrupt bacterial cell walls.
Case Studies
A study focused on derivatives of benzo[d][1,3]dioxole reported that several compounds demonstrated significant cytotoxicity against cancer cells while being non-toxic to normal cells (IC50 > 150 µM). This selectivity is crucial for developing safer anticancer therapies .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. The results indicated favorable interactions with proteins involved in cancer progression and microbial resistance mechanisms, suggesting a multi-target approach for its therapeutic application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
- Quinazoline vs. In contrast, 1,3-oxazole derivatives () exhibit cytotoxicity, likely due to hydrophobic interactions from the 4-chlorophenylsulfonyl group.
Substituent Effects
- Benzyl vs. Methylbenzyl :
The 4-methylbenzyl group in the target compound may offer balanced lipophilicity compared to the unsubstituted benzyl group in ’s oxazoles, which could reduce off-target toxicity. - Benzodioxol vs. Chlorophenylsulfonyl :
The electron-rich benzo[d][1,3]dioxol-5-yl group in the target compound contrasts with the electron-deficient 4-chlorophenylsulfonyl moiety in ’s compounds. This difference may alter binding kinetics; sulfonyl groups are strong hydrogen-bond acceptors, while benzodioxol could engage in π-π stacking.
Heterocyclic Moieties
- 1,2,4-Oxadiazole vs. 1,3-Oxazole :
The 1,2,4-oxadiazole in the target compound is more metabolically stable than 1,3-oxazole due to reduced susceptibility to hydrolytic cleavage. However, 1,3-oxazoles () are easier to synthesize via cyclization. - Benzoxadiazole ([2,1,3] vs. 1,2,4-Oxadiazole) : ’s [2,1,3]benzoxadiazole fused ring system exhibits antimicrobial activity, possibly due to its planar structure enhancing DNA intercalation. The target’s 1,2,4-oxadiazole may instead target enzymes like topoisomerases.
Q & A
Q. What computational tools are suitable for modeling this compound’s reactivity?
- Methodological Answer :
- Quantum Mechanics (QM) : Use Gaussian or ORCA to calculate reaction pathways (e.g., oxadiazole ring formation).
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers for permeability predictions.
- Machine Learning (ML) : Train models on existing SAR data to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
